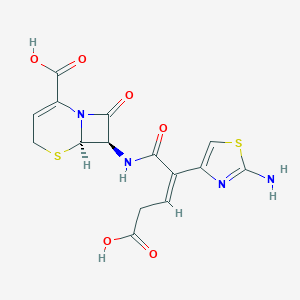
头孢布替林
描述
头孢布替是一种第三代头孢菌素类抗生素,口服给药。 它常用于治疗慢性支气管炎的急性细菌性加重、急性细菌性中耳炎、咽炎和扁桃体炎 . 头孢布替以商品名西达仙(Cedax)销售 .
科学研究应用
头孢布替有几个科学研究应用:
化学: 它被用作模型化合物来研究头孢菌素类抗生素的行为。
生物学: 头孢布替用于微生物学研究,以了解其对各种细菌菌株的影响。
医学: 它主要用于治疗细菌感染,包括呼吸道感染、泌尿道感染和胃肠道感染
工业: 头孢布替以工业规模生产用于制药.
作用机制
头孢布替通过与细菌细胞壁的必需靶蛋白结合而发挥杀菌作用。 这种结合导致细胞壁合成的抑制,最终导致细菌细胞死亡 .
与相似化合物的比较
头孢布替与其他第三代头孢菌素如头孢克肟和头孢泊肟进行比较。 虽然所有这些抗生素都具有相似的作用机制,但头孢布替因其高的口服生物利用度和对广谱细菌的有效性而独一无二 . 相似的化合物包括:
- 头孢克肟
- 头孢泊肟
- 头孢地尼
- 头孢托仑
生化分析
Biochemical Properties
Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . This binding leads to inhibition of cell-wall synthesis . The interaction with these target proteins, which are enzymes involved in cell wall synthesis, is crucial for the antibiotic activity of Ceftibuten .
Cellular Effects
Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsillitis . It exerts its effects by inhibiting cell-wall synthesis, which leads to the death of the bacterial cells .
Molecular Mechanism
The mechanism of action of Ceftibuten involves the inhibition of cell-wall synthesis in bacteria . It binds to essential target proteins of the bacterial cell wall, leading to the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disrupts the cell wall structure, causing the bacteria to die .
Temporal Effects in Laboratory Settings
Ceftibuten has been shown to be highly active against a large collection of contemporary Enterobacterales isolated from patients with urinary tract infections . The exposure of Ceftibuten increased proportionally with increasing doses . Significant accumulation of Ceftibuten does not occur with repeated administration .
Metabolic Pathways
About 10% of Ceftibuten is converted to the trans-isomer, which is approximately 1/8 as antimicrobially potent as the cis-isomer . This suggests that Ceftibuten undergoes metabolic transformations in the body, although the specific enzymes or cofactors involved in these metabolic pathways are not mentioned in the sources .
Transport and Distribution
Ceftibuten undergoes H±coupled uphill transport across rat small intestinal brush-border membrane vesicles . The uptake of Ceftibuten was competitively inhibited by dipeptides or tripeptides . Therefore, Ceftibuten is predominantly transported via the oligopeptide transport system in the brush-border membranes .
准备方法
头孢布替的制备涉及多个步骤。一种方法包括将头孢克洛核心、甲基四氢呋喃和镁粉加入反应器中,反应直至镁粉消失。加入蒸馏水并分离有机层后,使用无水硫酸镁干燥混合物。在一定温度下继续加入D301弱碱性离子交换树脂和2-(2-羧基苄氧基-氨基噻唑-4-基)-5-羧基苄氧基-2-戊烯酸。 最终产物头孢布替在水解后得到 .
化学反应分析
相似化合物的比较
Ceftibuten is compared with other third-generation cephalosporins such as cefixime and cefpodoxime. While all these antibiotics share a similar mechanism of action, ceftibuten is unique due to its high oral bioavailability and effectiveness against a broad spectrum of bacteria . Similar compounds include:
- Cefixime
- Cefpodoxime
- Cefdinir
- Cefditoren
属性
IUPAC Name |
(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJFKXSSGBWRBZ-BJCIPQKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045925 | |
| Record name | Ceftibuten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ceftibuten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.05e-02 g/L | |
| Record name | Ceftibuten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding leads to inhibition of cell-wall synthesis. | |
| Record name | Ceftibuten | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97519-39-6 | |
| Record name | Ceftibuten | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97519-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftibuten [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftibuten | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ceftibuten | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ceftibuten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97519-39-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFTIBUTEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW71N46B4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ceftibuten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ceftibuten, and how does it exert its antibacterial effect?
A1: Like other β-lactam antibiotics, ceftibuten targets penicillin-binding proteins (PBPs), essential enzymes responsible for peptidoglycan synthesis in bacterial cell walls. [] By binding to these PBPs, ceftibuten disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death. []
Q2: Does the structure of ceftibuten provide any advantages in terms of its activity against β-lactamases?
A2: Yes, the carboxyethilidine moiety at position 7 of the β-acyl side chain in ceftibuten's structure contributes to its improved stability against hydrolysis by several β-lactamases. [] This stability is particularly notable against typical β-lactamases produced by respiratory or urogenital tract pathogens. []
Q3: Has ceftibuten been investigated for its activity against multidrug-resistant (MDR) Enterobacterales?
A3: Yes, research has focused on ceftibuten's activity against MDR Enterobacterales, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. [] Studies demonstrate that ceftibuten, when combined with the β-lactamase inhibitor ledaborbactam, effectively inhibits MDR isolates, including those expressing ESBLs, KPCs, and OXA-48-like carbapenemases. [, , ]
Q4: Does ceftibuten demonstrate bactericidal activity against susceptible pathogens?
A4: Yes, in vitro studies confirm the bactericidal activity of ceftibuten against susceptible Gram-negative aerobes and streptococci. [] Ceftibuten rapidly eliminates most Enterobacteriaceae, Haemophilus, Moraxella, and Streptococcus species within 2 h of exposure. []
Q5: How is ceftibuten absorbed and eliminated from the body?
A5: Ceftibuten is rapidly and almost completely absorbed from the gastrointestinal tract. [] It is primarily eliminated renally as unchanged drug, with a half-life slightly longer than 2 hours. []
Q6: What is the impact of food on ceftibuten absorption?
A6: Although not mentioned in the provided abstracts, food may affect the absorption of certain medications. It is crucial to consult the prescribing information for ceftibuten or consult a healthcare professional for specific guidance on food interactions.
Q7: Are there any known drug interactions with ceftibuten?
A7: While not explicitly detailed in the abstracts, potential drug interactions may exist. For detailed information regarding specific drug interactions with ceftibuten, it is essential to refer to the prescribing information or consult a healthcare professional.
Q8: What in vitro and in vivo models have been used to evaluate the efficacy of ceftibuten?
A9: Ceftibuten's efficacy has been extensively studied in various in vitro and in vivo models. Cell-based assays have been employed to assess its bactericidal activity and interaction with β-lactamases. [, ] Animal models, particularly the neutropenic murine thigh infection model, have been utilized to characterize its pharmacokinetic/pharmacodynamic profile and efficacy against ESBL-producing Enterobacterales. []
Q9: How effective is ceftibuten in treating respiratory tract infections?
A10: Ceftibuten has demonstrated efficacy in treating various respiratory tract infections. Studies show its effectiveness against common respiratory pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, Moraxella catarrhalis, and Haemophilus influenzae. [, , , ] Furthermore, ceftibuten exhibits good penetration into respiratory tissues and fluids, supporting its use in both upper and lower respiratory tract infections. []
Q10: What are the potential mechanisms of resistance to ceftibuten?
A12: Resistance to ceftibuten can arise from various mechanisms, primarily the production of β-lactamases, particularly ESBLs and carbapenemases. [] Modifications in PBPs, reduced permeability of bacterial outer membranes, and active efflux of the drug can also contribute to resistance. []
Q11: What is the significance of developing novel combinations like ceftibuten/ledaborbactam in the context of rising antimicrobial resistance?
A13: The emergence of MDR Enterobacterales, particularly those producing ESBLs and carbapenemases, poses a significant threat to global health. [] Developing novel combinations like ceftibuten/ledaborbactam is crucial in combating these resistant pathogens. [, , ] Such combinations, especially those administered orally, offer a promising strategy for treating complicated infections while sparing the use of last-resort antibiotics like carbapenems. [, ]
Q12: What is the role of ongoing surveillance programs in guiding the development and use of ceftibuten and other antibiotics?
A14: Ongoing surveillance programs like the ATLAS Global Surveillance Program play a crucial role in monitoring the prevalence and emergence of antimicrobial resistance. [] By tracking resistance patterns, these programs provide valuable data to guide the development of novel antibiotics and inform appropriate prescribing practices. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


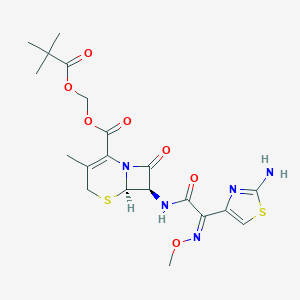
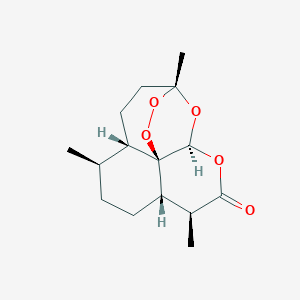


![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)
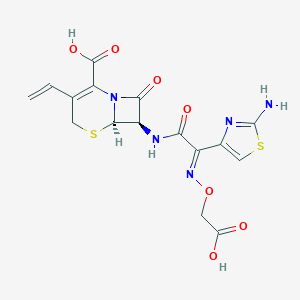

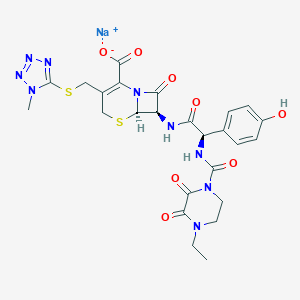
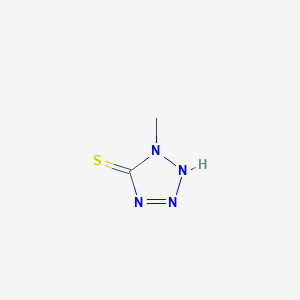
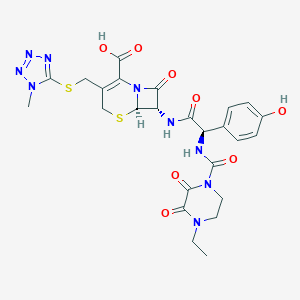
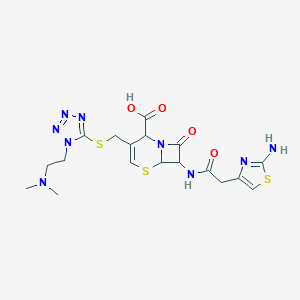
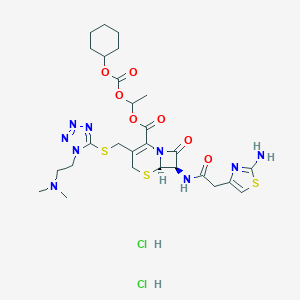
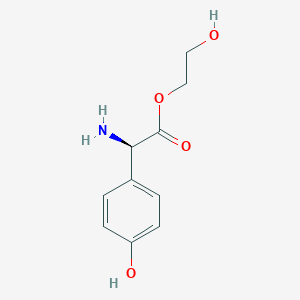
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)
